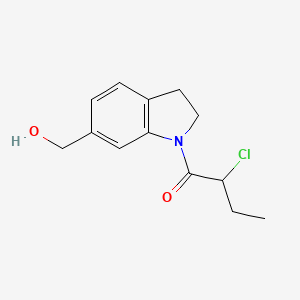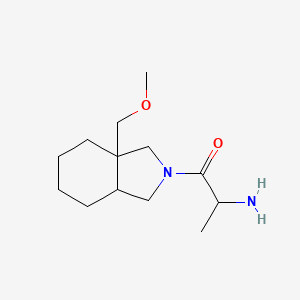![molecular formula C10H7N3OS B1478490 2-(噻吩-3-基)吡唑并[1,5-a]吡嗪-4-醇 CAS No. 2097945-79-2](/img/structure/B1478490.png)
2-(噻吩-3-基)吡唑并[1,5-a]吡嗪-4-醇
描述
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is a useful research compound. Its molecular formula is C10H7N3OS and its molecular weight is 217.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
吡唑衍生物,包括类似于2-(噻吩-3-基)吡唑并[1,5-a]吡嗪-4-醇的结构,在药物化学中具有重要意义,因为它们具有广泛的生物活性。这些化合物的合成通常涉及多组分反应(MCRs),因其高效性和多功能性而受到赞赏。这些合成策略使得开发具有有望生物活性的吡唑衍生物成为可能,例如抗癌、抗菌和抗炎性能 (Dar & Shamsuzzaman, 2015)。此外,某些吡唑烯衍生物的反应性使它们成为合成其他杂环化合物的有价值的构建模块,展示了它们在有机合成和新型治疗剂开发中的实用性 (Gomaa & Ali, 2020)。
生物活性和治疗应用
吡唑衍生物以其广泛的生物和药理活性而闻名。这些化合物已被研究其作为抗癌剂的潜力,采用各种合成策略以增强其生物效应 (Ray et al., 2022)。此外,吡唑烯显示出一系列治疗应用,包括抗菌、抗炎和镇痛活性,突显了它们在药物设计和发现中的重要性 (Shaaban, Mayhoub, & Farag, 2012)。
神经保护性能
特定含吡唑烯的化合物已被探索其神经保护性能,在治疗阿尔茨海默病和帕金森病等神经退行性疾病方面显示出潜力。这些化合物靶向神经退行性中涉及的关键酶,为治疗干预提供潜在途径 (Ahsan et al., 2022)。
抗真菌应用
在农业研究领域,某些吡唑衍生物已证明对真菌病原体具有有效性,提供了一种化学策略来对抗植物疾病。例如,特定化合物已显示对影响作物的重要病原体氧化镰刀菌具有活性 (Kaddouri et al., 2022)。
生化分析
Biochemical Properties
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2) and cyclin A2, leading to the inhibition of these enzymes . This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can result in the suppression of cell proliferation. The compound’s ability to bind to the active site of CDK2 and form hydrogen bonds with key amino acids such as Leu83 underscores its potential as a therapeutic agent .
Cellular Effects
The effects of 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol on various cell types have been extensively studied. It has demonstrated cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound induces apoptosis in these cells, which is evident from the significant alteration in cell cycle progression and the induction of apoptotic markers . Additionally, it affects cell signaling pathways by inhibiting CDK2, leading to the disruption of cell cycle progression and ultimately cell death .
Molecular Mechanism
At the molecular level, 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing cells from entering the S phase and proliferating . The binding interactions involve hydrogen bonds with amino acids in the active site, which stabilize the compound-enzyme complex and enhance its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, which could potentially reduce its efficacy . Long-term studies have shown that the compound continues to exert cytotoxic effects on cancer cells, with sustained inhibition of CDK2 activity .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or dietary factors .
Transport and Distribution
Within cells and tissues, 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential .
属性
IUPAC Name |
2-thiophen-3-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-10-9-5-8(7-1-4-15-6-7)12-13(9)3-2-11-10/h1-6H,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMYCAFQXZRKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


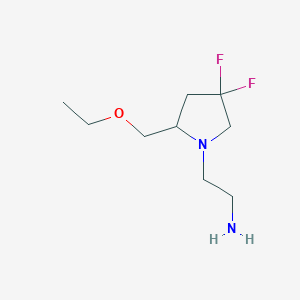
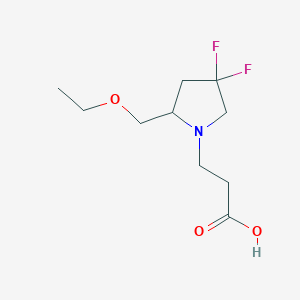
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)
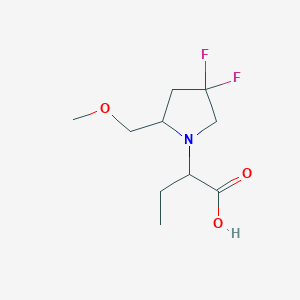
![octahydro-1H-cyclopenta[e][1,4]oxazepine-1-carboximidamide](/img/structure/B1478418.png)





